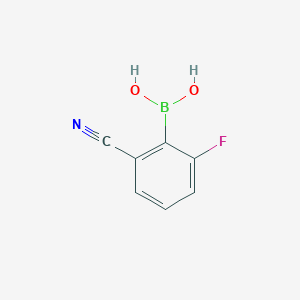

Ácido 2-ciano-6-fluorofenilborónico

Descripción general

Descripción

2-Cyano-6-fluorophenylboronic acid is a compound that is part of the arylboronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions. While the provided papers do not directly discuss 2-cyano-6-fluorophenylboronic acid, they do provide insights into the reactivity and applications of closely related compounds, such as 2-cyanophenylboronic acid and other substituted phenylboronic acids .

Synthesis Analysis

The synthesis of substituted 2-cyanoarylboronic esters, which are closely related to 2-cyano-6-fluorophenylboronic acid, can be achieved through lithiation followed by in situ trapping of corresponding methoxy-, trifluoromethyl-, fluoro-, chloro-, and bromobenzonitriles . This method provides high yields and purities with good regioselectivity, suggesting that a similar approach could be applied to synthesize 2-cyano-6-fluorophenylboronic acid.

Molecular Structure Analysis

The molecular structure of boronic acids can exhibit tautomeric equilibria, as seen in the case of functionalized 2-formylphenylboronic acids, which rearrange to form corresponding oxaboroles . The presence of fluorine substituents can influence the properties and tautomeric equilibria of these compounds . Therefore, it is reasonable to infer that 2-cyano-6-fluorophenylboronic acid may also exhibit such structural dynamics.

Chemical Reactions Analysis

Arylboronic acids, including those with cyano groups, participate in various chemical reactions. For instance, 2-cyanophenylboronic acid has been used in Rhodium-catalyzed annulation reactions with alkynes and strained alkenes to afford substituted indenones or indanones . Similarly, 2-cyano-6-fluorophenylboronic acid could potentially be employed in analogous catalytic cycles to construct complex cyclic skeletons.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are significantly influenced by their substituents. For example, fluoro-substituted 2-formylphenylboronic acids have been studied for their structures, properties, and tautomeric equilibria, with the position of the fluorine substituents affecting these characteristics . The cyano and fluoro groups on 2-cyano-6-fluorophenylboronic acid would likely impart unique electronic and steric properties, influencing its reactivity and stability.

Aplicaciones Científicas De Investigación

Aplicaciones de detección

Los ácidos borónicos, incluido el ácido 2-ciano-6-fluorofenilborónico, se utilizan cada vez más en diversas áreas de investigación, incluidas las aplicaciones de detección . Interactúan con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad en diversas aplicaciones de detección . Estas aplicaciones de detección pueden ser ensayos homogéneos o detección heterogénea .

Etiquetado biológico

La interacción clave de los ácidos borónicos con los dioles permite su utilización en diversas áreas, incluido el etiquetado biológico . Esto puede implicar el uso de ácidos borónicos para etiquetar moléculas biológicas o células específicas para su posterior estudio .

Manipulación y modificación de proteínas

Los ácidos borónicos se han utilizado para la manipulación y modificación de proteínas . Esto puede implicar el uso de ácidos borónicos para modificar la estructura o función de las proteínas, o para manipular las proteínas para diversos fines de investigación .

Tecnologías de separación

Los ácidos borónicos, incluido el ácido 2-ciano-6-fluorofenilborónico, se han utilizado en tecnologías de separación . Esto puede implicar el uso de ácidos borónicos para separar o analizar moléculas o compuestos específicos de una mezcla .

Desarrollo de terapéuticos

Los ácidos borónicos se han utilizado en el desarrollo de terapéuticos

Safety and Hazards

2-Cyano-6-fluorophenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Cyano-6-fluorophenylboronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the 2-Cyano-6-fluorophenyl group) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of the 2-Cyano-6-fluorophenyl group with the electrophilic carbon atom in the target molecule .

Biochemical Pathways

In general, the suzuki-miyaura cross-coupling reactions in which this compound participates can lead to the formation of new carbon-carbon bonds . This can result in the synthesis of a wide variety of organic compounds, potentially affecting numerous biochemical pathways depending on the specific compounds produced .

Pharmacokinetics

It’s worth noting that the compound is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to temperature and atmospheric conditions, which could impact its stability and hence bioavailability.

Result of Action

The molecular and cellular effects of 2-Cyano-6-fluorophenylboronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the primary result would be the formation of new carbon-carbon bonds . This could lead to the synthesis of a wide variety of organic compounds, with potential applications in fields ranging from medicinal chemistry to materials science .

Action Environment

The action of 2-Cyano-6-fluorophenylboronic acid, like that of many chemical reagents, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the temperature and the nature of the solvent used . Additionally, the compound is recommended to be handled and stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature.

Propiedades

IUPAC Name |

(2-cyano-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLSIVNRHUSMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477892 | |

| Record name | 2-cyano-6-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

656235-44-8 | |

| Record name | 2-cyano-6-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

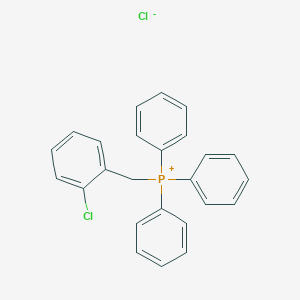

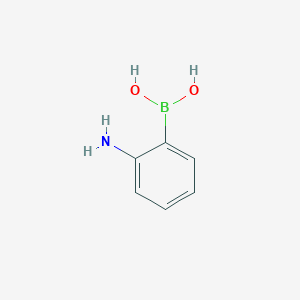

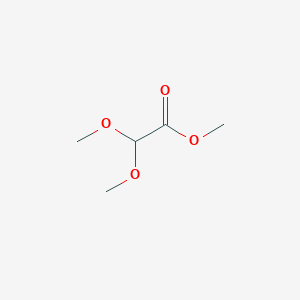

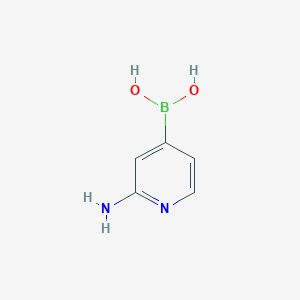

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reaction involving 2-cyano-6-fluorophenylboronic acid discussed in the research?

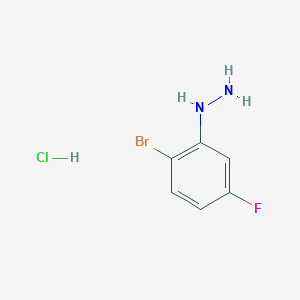

A1: The research highlights a novel and efficient method for synthesizing 2-bromo-3-fluorobenzonitrile []. This method utilizes a sodium methoxide-catalyzed bromodeboronation reaction using 2-cyano-6-fluorophenylboronic acid as the starting material. The reaction proceeds with 1,3-dibromo-5,5-dimethylhydantoin as the bromine source and demonstrates the broader applicability of this halodeboronation reaction for synthesizing various aryl bromides and chlorides from their respective aryl boronic acids.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)